molecular formula C16H19N5O2 B12048295 N'-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide

N'-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide

Cat. No.: B12048295
M. Wt: 313.35 g/mol
InChI Key: QWJBFGPPKJGMIU-VXLYETTFSA-N
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Description

N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The raw materials are mixed in precise proportions, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-3-21(4-2)13-6-5-12(15(22)9-13)10-19-20-16(23)14-11-17-7-8-18-14/h5-11,22H,3-4H2,1-2H3,(H,20,23)/b19-10+

InChI Key

QWJBFGPPKJGMIU-VXLYETTFSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)O

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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